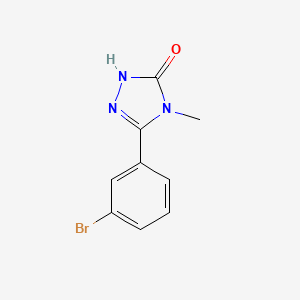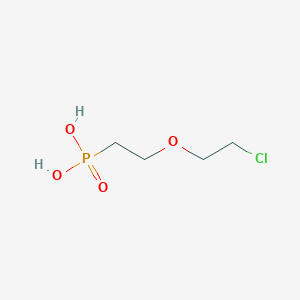
2-(2-Chloroethoxy)ethylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethoxy)ethylphosphonic acid is a chemical compound with the molecular formula C4H10ClO4P . It has a molecular weight of 188.55 . The compound is colorless and has an oil-like form . It is slightly soluble in chloroform and methanol .
Synthesis Analysis
The synthesis of this compound can be achieved using 2-chloroethoxy ethanol as a starting material . The reaction process involves the use of water as solvents and nitric acid for direct oxidation to obtain the products .Molecular Structure Analysis
The molecular structure of this compound consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The compound has a molar refractivity of 37.1±0.3 cm^3 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 367.7±48.0 °C and a predicted density of 1.434±0.06 g/cm^3 . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere . The compound has a predicted pKa value of 2.13±0.10 .科学的研究の応用
Stimulating Compound for Latex Production
2-(2-Chloroethoxy)ethylphosphonic acid, also known as ethephon, is recognized for its role in stimulating latex production in the rubber tree (Hevea brasiliensis). Research has explored the chemical fixation of ethephon onto 1,4-polyisoprene chains, aiming to create derivatives with prolonged stimulating activity. This synthesis involves a two-step process, including the preparation of an epoxidized 1,4-polyisoprene intermediate and the subsequent grafting of ethephon. The study found that grafting yields are improved in non-polar solvents and neutral conditions, particularly when using trimethylsilylated derivatives of ethephon, which favor the formation of 2-oxo-1,3,2-dioxaphospholane structures (Derouet, Cauret, & Brosse, 2003).
Development of Hydrolytically Stable Phosphonic Acid Monomers
Another application involves the synthesis of hydrolytically stable phosphonic acid monomers intended for use in adhesive polymers. These monomers demonstrate good water solubility and stable radical polymerization behavior, which could be attributed to their distinct starting radical reactivity. Furthermore, their adhesive properties have been evaluated, suggesting potential uses in diverse materials and engineering applications (Moszner et al., 2001).
Assistance in Mechanical Harvest of Olive
The application of ethephon has shown to facilitate the mechanical harvest of olives by loosening fruit, albeit with the trade-off of excessive leaf loss. However, adjusting the formulation to include calcium salts can mitigate leaf loss while somewhat decreasing fruit loosening efficiency. This highlights ethephon's potential in optimizing agricultural production through mechanical harvesting aids (Martin, Lavee, & Sibbett, 1981).
Inhibition Mechanisms on Butyrylcholinesterase
Research into ethephon's biochemical interactions revealed its capacity to inhibit butyrylcholinesterase (BChE), a critical enzyme in the human body. By examining derivatives of ethephon, the study delineated the structure-activity relationships and inhibition mechanisms, providing insights into the potential therapeutic applications and biochemical pathways influenced by ethephon and its analogues (Zhang & Casida, 2002).
作用機序
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chloroethoxy)ethylphosphonic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other compounds.
特性
IUPAC Name |
2-(2-chloroethoxy)ethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO4P/c5-1-2-9-3-4-10(6,7)8/h1-4H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFEXYPIFCIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



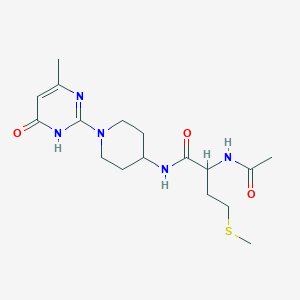
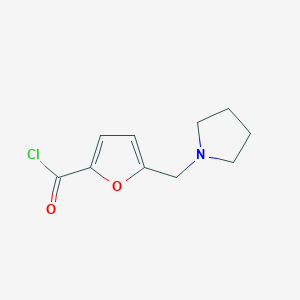

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)


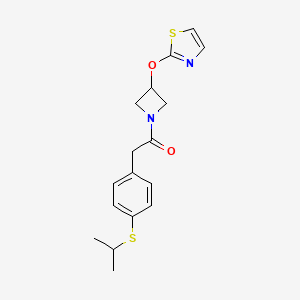

![3-(4-chlorophenyl)-5-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)
![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)

